![molecular formula C12H13NO4 B15315070 rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid is an intriguing molecule with a distinct bicyclic structure that has garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a series of carefully controlled reactions. Starting from readily available starting materials, the synthetic pathway may include steps such as condensation, cyclization, and functional group transformations. Reaction conditions such as temperature, pressure, and the use of catalysts are meticulously optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid would involve scaling up the laboratory procedures while maintaining strict quality control standards. Automated synthesis techniques, continuous flow reactors, and advanced purification methods are employed to ensure consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions allow for the modification of its functional groups, enabling the synthesis of derivatives with enhanced properties or different applications.
Common Reagents and Conditions: Common reagents used in the reactions of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions are tailored to the specific transformation desired, ensuring optimal yields and minimal side products.
Major Products Formed: Depending on the reaction type, the compound can yield a range of products. For instance, oxidation might convert it into a ketone or aldehyde, while nucleophilic substitution could introduce new substituents at specific positions on the molecule, altering its chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid serves as a valuable intermediate in the synthesis of complex molecules
Biology: Biologically, this compound may be explored for its interactions with biological macromolecules. Its structure allows for potential binding to enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: In the medical field, rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid could be investigated for its therapeutic potential. Its interactions with biological targets might offer insights into new treatments for diseases or conditions where modulation of specific biochemical pathways is beneficial.
Industry: Industrially, the compound's stability and reactivity make it useful in the development of specialty chemicals and advanced materials
Mechanism of Action
Effects and Targets: The mechanism by which rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play crucial roles in biological systems. By binding to these targets, the compound may modulate their activity, leading to a range of biochemical responses.
Molecular Pathways: The pathways involved in the compound's mechanism of action are determined by its structural features and the functional groups present. These pathways might include signal transduction cascades, metabolic processes, or gene expression regulation, depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid include other bicyclic molecules with varying substituents. Examples might include different derivatives of oxabicyclo[2.1.1]hexane structures or compounds with similar functional groups but differing ring systems.
Uniqueness: The uniqueness of rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid lies in its specific combination of a bicyclic framework with a methoxypyridinyl substituent. This structural arrangement endows the compound with distinctive chemical reactivity and potential biological activity that sets it apart from other related molecules.
Conclusion
rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a fascinating compound with a wide array of applications in various scientific fields. Its unique structure, versatile reactivity, and potential for biological interactions make it a valuable molecule for further study and development in both academic and industrial settings.
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c1-16-9-3-2-7(5-13-9)12-4-8(17-6-12)10(12)11(14)15/h2-3,5,8,10H,4,6H2,1H3,(H,14,15)/t8-,10+,12-/m0/s1 |
InChI Key |
TUSJUZRFKVDXPM-XRNSZHNASA-N |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
COC1=NC=C(C=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


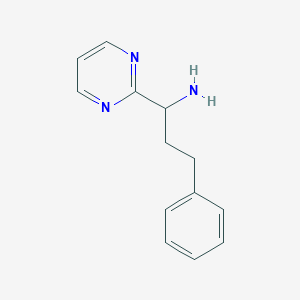
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
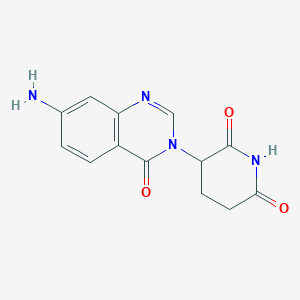
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
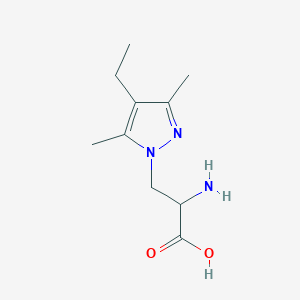
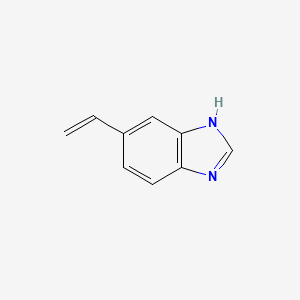
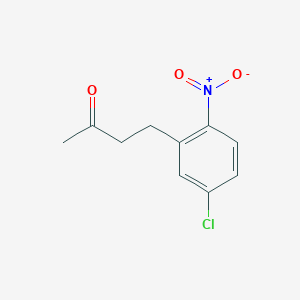



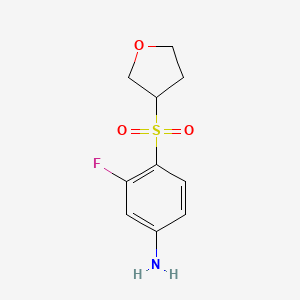
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
